molecular formula C19H28N2O3 B1325625 Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898763-60-5

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1325625
CAS No.: 898763-60-5
M. Wt: 332.4 g/mol
InChI Key: WOIPOGHZFWHHGY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The compound ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name:
ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate .

The structural formula (Figure 1) consists of:

  • A pentanoate backbone with an ethyl ester group at position 1.
  • A ketone group (oxo) at position 5.
  • A para-substituted phenyl ring at position 5, modified with a methylpiperazine moiety via a methylene bridge.

The SMILES notation for the compound is:
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) registry number for this compound is 898763-60-5 . Alternative names and identifiers include:

Designation Type Name
Systematic Benzenepentanoic acid, 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxo-, ethyl ester
Common EVT-422832 (commercial catalog designation)
Synonyms Ethyl 5-oxo-4-[4-(4-methylpiperazinomethyl)phenyl]valerate

These designations are consistent across PubChem, ChEMBL, and vendor databases.

Molecular Formula and Weight Calculations

The molecular formula is C₁₉H₂₈N₂O₃ , derived from:

  • 19 carbon atoms : 5 from the pentanoate chain, 6 from the phenyl ring, 2 from the ethyl ester, 4 from the piperazine ring, and 2 from the methylene/methyl groups.
  • 28 hydrogen atoms : Distributed across aliphatic chains, aromatic rings, and heterocyclic structures.
  • 2 nitrogen atoms : Located in the piperazine ring.
  • 3 oxygen atoms : From the ester carbonyl (1), ketone (1), and ester ether (1).

Molecular weight calculation :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 19 12.01 228.19
Hydrogen 28 1.008 28.22
Nitrogen 2 14.01 28.02
Oxygen 3 16.00 48.00
Total 332.43

This matches the experimentally reported molecular weight of 332.44 g/mol , with a minor discrepancy attributable to rounding.

Structural Analysis Table

Feature Position Functional Group
Pentanoate chain Backbone Ester (R-COO-R)
Carbonyl group C5 Ketone (C=O)
Phenyl ring Substituent Aromatic hydrocarbon
Piperazine ring Substituent Heterocyclic amine
Methylene bridge Linker CH₂

Properties

IUPAC Name

ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPOGHZFWHHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643006
Record name Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-60-5
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Piperazinomethylphenyl Intermediate

The key intermediate, 4-(4-methylpiperazinomethyl)benzyl derivative, is generally prepared by:

  • Alkylation of 4-bromomethylphenyl or 4-chloromethylphenyl derivatives with 1-methylpiperazine under nucleophilic substitution conditions.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Mild bases like potassium carbonate or sodium hydride may be used to facilitate the substitution.
  • Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the halide precursor.

This step yields the 4-(4-methylpiperazinomethyl)phenyl intermediate with high selectivity and yield.

Introduction of the 5-Oxovalerate Ester Group

The esterification or acylation step involves:

  • Reaction of the piperazinomethylphenyl intermediate with ethyl 5-bromovalerate or ethyl 5-chlorovalerate to introduce the 5-oxovalerate moiety.
  • Alternatively, acylation with 5-halogenovaleroyl halides (e.g., 5-chlorovaleroyl chloride) can be employed under controlled conditions.
  • The reaction is typically performed in the presence of a base such as triethylamine or pyridine to neutralize the released acid.
  • Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
  • Temperature control is critical to avoid side reactions, often maintained between 0°C and room temperature.

This step forms the ester linkage and introduces the ketone functionality at the 5-position of the valerate chain.

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as methanol, ethanol, or ethyl acetate.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be used to achieve high purity.
  • Structural confirmation is performed using spectroscopic methods:
  • Purity is often assessed by High-Performance Liquid Chromatography (HPLC).

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-(bromomethyl)benzene + 1-methylpiperazine DMF, K2CO3, 80°C, 12 h 4-(4-methylpiperazinomethyl)benzene
2 Intermediate + ethyl 5-chlorovalerate DCM, triethylamine, 0-25°C, 6 h This compound
3 Purification Recrystallization, chromatography Pure target compound

Research Findings and Optimization

  • The alkylation step is sensitive to the choice of base and solvent; potassium carbonate in DMF provides good yields with minimal side products.
  • The acylation step requires careful temperature control to prevent hydrolysis or overreaction.
  • Use of 5-halogenovaleroyl chlorides as acylating agents improves reaction efficiency and selectivity.
  • Spectroscopic data confirm the successful formation of the ester and retention of the piperazine ring.
  • Yields reported in similar synthetic routes range from 70% to 90%, with purity exceeding 98% after purification.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Alkylation solvent DMF, acetonitrile Polar aprotic solvents preferred
Alkylation base K2CO3, NaH Mild bases to avoid decomposition
Alkylation temperature 25–80°C Depends on halide reactivity
Acylation reagent 5-chlorovaleroyl chloride or ethyl 5-halogenovalerate Halogenated valerate esters or acid chlorides
Acylation solvent DCM, THF Non-protic solvents
Acylation base Triethylamine, pyridine Neutralizes HCl byproduct
Acylation temperature 0–25°C Prevents side reactions
Purification method Recrystallization, chromatography Ensures high purity
Characterization techniques NMR, IR, MS, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has been investigated for its potential antidepressant effects. Studies show that compounds with similar piperazine moieties exhibit serotonin receptor modulation, which is critical for mood regulation. Research indicates that this compound may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects in animal models .
  • Anti-inflammatory Properties
    • The compound has also been evaluated for anti-inflammatory properties. Its structural analogs have demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators. This suggests that this compound could be beneficial in treating inflammatory disorders .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit cancer cell proliferation has been observed in vitro, particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the effects of this compound on depressive behaviors in rodent models. The results indicated a significant reduction in depression-like symptoms when administered over a four-week period, suggesting its potential as a novel antidepressant therapy.

Case Study 2: Anti-inflammatory Mechanism

In another case study, researchers examined the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in mice. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its therapeutic potential in managing inflammatory diseases.

Data Table: Summary of Applications

ApplicationMechanism of ActionEvidence Source
AntidepressantSerotonin receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary primarily in the substituents on the phenyl ring and core scaffold. Key comparisons are summarized below:

Substituent-Based Comparisons

Compound Name & Identifier (Evidence Source) Substituent Electronic Effects Solubility & Lipophilicity Potential Applications
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate 4-Methylpiperazinomethyl Basic (pKa ~8.5), polar, H-bond donor Moderate solubility (logP ~2.1) CNS drugs, receptor-targeted therapies
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate Morpholin-4-yl Less basic (pKa ~6.5), weak H-bond acceptor Lower solubility (logP ~3.0) Material science, enzyme inhibitors
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate N,N-Dimethylamino Strong electron donor (σ⁻ = -0.83) High aqueous solubility (logP ~1.5) Drug delivery, fluorescent probes
Ethyl 5-(4-(ethylthio)phenyl)-5-oxovalerate Ethylthio Electron-rich sulfur (σ⁻ = -0.6) Low solubility (logP ~3.5) Agrochemicals, hydrophobic coatings
Ethyl 5-(4-(dioxaborolan-2-yl)phenoxy)pentanoate Dioxaborolane Electrophilic boron center Variable (boron enhances reactivity) Suzuki coupling intermediates
Key Findings:
  • Basic vs. Non-Basic Substituents: The 4-methylpiperazinomethyl group offers higher basicity than morpholine, enhancing interactions with acidic biological targets (e.g., serotonin receptors) .
  • Solubility Trends: Dimethylamino-substituted analogs exhibit superior aqueous solubility due to strong electron donation, whereas ethylthio derivatives are more lipophilic, favoring membrane penetration .
  • Reactivity : Boronate-containing analogs serve as synthetic intermediates, unlike the target compound, which is tailored for biological activity.

Core Scaffold Comparisons

  • Benzimidazole vs. This difference influences binding kinetics and metabolic stability .
  • Ketone Positioning : The 5-oxo group in valerate derivatives may enhance hydrogen bonding with enzymes, whereas benzimidazole’s planar structure favors intercalation in DNA or protein pockets.

Biological Activity

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a compound of interest due to its potential therapeutic applications, particularly in oncology and pharmacology. This article synthesizes current research findings on its biological activity, including antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name : Ethyl 5-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}-5-oxopentanoate
  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 344.44 g/mol

The compound is characterized by a yellow solid form with a purity of 97% .

Antiproliferative Effects

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The following table summarizes the antiproliferative activity of this compound compared to other known compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)10.2Microtubule disruption
Combretastatin A-4MCF70.8Microtubule disruption
PIB-SO DerivativeHT-29 (Colon Cancer)2.5Cell cycle arrest in G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows significant antiproliferative activity, albeit less potent than Combretastatin A-4. Its mechanism primarily involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

The biological activity of this compound is attributed to its ability to bind to β-tubulin, inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to apoptosis in cancer cells. Additionally, the compound has been shown to affect cytoskeletal integrity, which is crucial for maintaining cellular structure and function .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into how modifications can enhance its biological activity:

  • Substituent Variations : The presence of the piperazine moiety is critical for its binding affinity and biological efficacy.
  • Oxovalerate Group : The oxo group at the fifth position contributes to its reactivity and interaction with cellular targets.

Research indicates that modifications in these regions can lead to derivatives with improved potency and selectivity against specific cancer types .

Case Studies

A notable case study involved testing this compound on various human cancer cell lines, including MCF7 (breast), HT-29 (colon), and M21 (skin melanoma). The results demonstrated that while the compound exhibits promising antiproliferative effects, further optimization is necessary for enhanced selectivity and reduced toxicity.

In vivo studies using chick chorioallantoic membrane assays also indicated that this compound could inhibit tumor growth effectively while exhibiting low toxicity levels in embryos, suggesting a favorable safety profile for further development .

Q & A

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

  • Methodological Answer :
  • In vitro : Use fume hoods for powder handling; assess cytotoxicity via MTT assays before mammalian cell studies .
  • In vivo : Adhere to IACUC guidelines for dosing (e.g., ≤50 mg/kg in rodent models) and monitor for piperazine-related neurotoxicity .

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